molecular formula C18H21N3O3 B2802853 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034449-24-4

3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2802853
CAS No.: 2034449-24-4
M. Wt: 327.384
InChI Key: XXHONIZBKMTEDU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on pyrazoline and pyridine derivatives, compounds with structural similarities, indicates significant antimicrobial properties. For instance, certain derivatives have shown good activity against various microbial strains, comparable to standard drugs like ciprofloxacin and fluconazole. Methoxy group-containing compounds, in particular, exhibited high antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Kumar et al., 2012).

Antitumor and Anticancer Properties

Several synthesized derivatives, including those with methoxyphenyl components, have been evaluated for their antitumor and anticancer activities. Some compounds demonstrated promising results against specific cancer cell lines, highlighting the potential for these molecules in cancer research and therapy development (El-Borai et al., 2012).

Synthetic Applications and Chemical Properties

Compounds containing methoxyphenyl groups are integral in synthesizing various biologically active compounds, serving as intermediates in the production of anticoagulants and other pharmaceuticals. Their structural properties and reactivity are essential for developing new synthetic methodologies and understanding chemical behavior under different conditions (Wang et al., 2017).

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-5-2-14(3-6-15)4-7-18(22)21-11-8-16(13-21)24-17-12-19-9-10-20-17/h2-3,5-6,9-10,12,16H,4,7-8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHONIZBKMTEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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